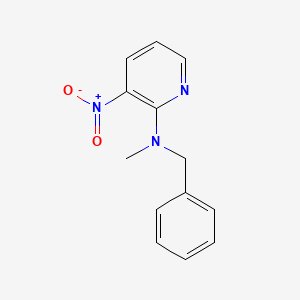

N-benzyl-N-methyl-3-nitropyridin-2-amine

Description

Properties

Molecular Formula |

C13H13N3O2 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

N-benzyl-N-methyl-3-nitropyridin-2-amine |

InChI |

InChI=1S/C13H13N3O2/c1-15(10-11-6-3-2-4-7-11)13-12(16(17)18)8-5-9-14-13/h2-9H,10H2,1H3 |

InChI Key |

NCWDGZCMLBIBJE-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C=CC=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

N-benzyl-N-methyl-3-nitropyridin-2-amine has shown potential as an inhibitor in medicinal chemistry. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development.

1.1. Inhibition Studies

Research indicates that derivatives of nitropyridine compounds can serve as effective inhibitors of enzymes like 15-prostaglandin dehydrogenase (15-PGDH), which plays a crucial role in prostaglandin metabolism. Inhibition of this enzyme can lead to increased levels of prostaglandins, which may have therapeutic implications in conditions like inflammation and cancer .

Antitumor Activity

The compound's potential as an antitumor agent is significant. Studies have suggested that similar nitropyridine derivatives exhibit activity against various cancer cell lines by targeting specific pathways involved in tumor growth and survival.

2.1. Case Studies

In a study involving protein arginine methyltransferase 5 (PRMT5) inhibitors, compounds structurally related to this compound showed promise in reducing tumor burden in preclinical models. The inhibition of PRMT5 is associated with epigenetic regulation of gene expression, providing a novel approach to cancer therapy .

Synthesis and Functionalization

The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and purity. The compound can be synthesized through the reaction of 3-nitrobenzaldehyde with various amines under controlled conditions, which is crucial for its application in drug development.

3.1. Reaction Mechanisms

The preparation typically involves:

- Reaction with benzyl halides in the presence of bases.

- Use of solvents like methanol or DMF to facilitate the reaction at elevated temperatures .

Pharmacological Potential

This compound's pharmacological profile suggests it may modulate various biological pathways, making it a candidate for further investigation in drug discovery.

4.1. Neuropharmacology

Research into similar compounds has highlighted their ability to cross the blood-brain barrier (BBB), which is essential for developing treatments for neurological disorders . The potential neuroprotective effects could be explored further in the context of diseases such as Alzheimer's or Parkinson's.

Summary Table of Applications

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key pyridine-based amines with structural similarities to N-benzyl-N-methyl-3-nitropyridin-2-amine :

Key Structural and Reactivity Differences

- Nitro Group Position : The nitro group at the 3-position (as in the target compound) vs. 2-position (e.g., N,N-Dimethyl-2-nitropyridin-3-amine ) alters electronic distribution, affecting reactivity in reduction or nucleophilic substitution reactions .

- Amino Substituents: Benzyl-methyl amine groups enhance steric bulk and lipophilicity compared to dimethylamine variants, influencing solubility and biological membrane penetration .

- Halogen vs. Nitro : In N-benzyl-N-(2-chloro-3-pyridinyl)amine , the chloro substituent at position 3 offers distinct reactivity (e.g., Suzuki coupling) compared to nitro groups, which are redox-active .

Research Findings and Data Gaps

- Reactivity : The nitro group in the target compound facilitates reduction to amines, enabling access to diamines for heterocycle synthesis, a feature less explored in chloro-substituted analogs .

- Toxicity : Nitropyridine derivatives often exhibit moderate toxicity (e.g., irritancy), but specific safety data for This compound remain undocumented .

- Structural Insights : X-ray crystallography data for related compounds (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ) confirm the importance of hydrogen-bonding networks, though such analyses are lacking for the target compound .

Q & A

Q. What are the recommended synthetic methodologies for N-benzyl-N-methyl-3-nitropyridin-2-amine?

Methodological Answer: The compound can be synthesized via reductive amination , leveraging catalytic hydrogenation with a Pd/NiO catalyst under H₂ atmosphere. For example, a protocol adapted from similar nitro-pyridine amines involves:

- Reacting 3-nitropyridin-2-amine with benzaldehyde and methylamine in a 1:1.2:1.5 molar ratio.

- Using 1.1 wt% Pd/NiO (20 mg catalyst per 100 mg substrate) at 25–50°C for 10–12 hours .

- Purification via filtration and solvent evaporation, yielding >85% isolated product.

Alternative methods include microwave-assisted coupling of halopyridines with benzyl-methylamine derivatives .

Q. How should researchers characterize the structural and chemical properties of this compound?

Methodological Answer:

- Structural Confirmation : Use ¹H NMR (400 MHz, CDCl₃) to verify substituent positions (e.g., nitro group at C3, benzyl and methyl groups on the amine). Expected shifts:

- Crystallography : Refine single-crystal X-ray data using SHELXL for bond-length/angle validation .

- Purity Analysis : Employ HPLC-MS to detect impurities (e.g., unreacted amines or nitro-reduction byproducts) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use P95 respirators (US) or ABEK-P2 filters (EU) to avoid inhalation. Wear nitrile gloves and chemical-resistant lab coats .

- Environmental Controls : Work in a fume hood with HEPA filtration. Avoid drainage disposal due to potential aquatic toxicity .

- Toxicology : Although carcinogenicity is unconfirmed, treat as a potential mutagen based on structural analogs. Conduct Ames tests for mutagenicity profiling .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize byproducts?

Methodological Answer:

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR data with 13C DEPT-135 and HSQC to assign ambiguous signals. For crystallographic disagreements, reprocess data using ORTEP-III to refine thermal ellipsoids and occupancy factors .

- Computational Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts or compare with experimental data .

Q. What computational tools are suitable for modeling this compound’s reactivity or stability?

Methodological Answer:

Q. How can researchers assess the stability of the nitro group under varying pH and temperature?

Methodological Answer:

Q. What strategies mitigate the risk of nitrosamine formation during synthesis or storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.